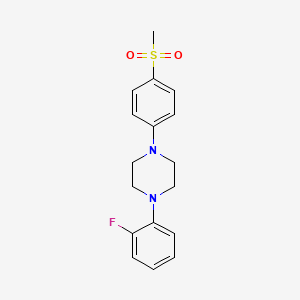![molecular formula C20H21N5 B12246364 2-[1-(6-Cyclopropylpyridazin-3-yl)piperidin-4-yl]-1,8-naphthyridine](/img/structure/B12246364.png)
2-[1-(6-Cyclopropylpyridazin-3-yl)piperidin-4-yl]-1,8-naphthyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1-(6-Cyclopropylpyridazin-3-yl)piperidin-4-yl]-1,8-naphthyridine is a complex organic compound that features a unique combination of a cyclopropylpyridazine moiety, a piperidine ring, and a naphthyridine structure. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(6-Cyclopropylpyridazin-3-yl)piperidin-4-yl]-1,8-naphthyridine typically involves multi-step organic reactions. The process begins with the preparation of the cyclopropylpyridazine intermediate, followed by the formation of the piperidine ring, and finally, the coupling with the naphthyridine core. Common reagents used in these reactions include cyclopropylamine, pyridazine derivatives, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to scale up the production while maintaining consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[1-(6-Cyclopropylpyridazin-3-yl)piperidin-4-yl]-1,8-naphthyridine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
2-[1-(6-Cyclopropylpyridazin-3-yl)piperidin-4-yl]-1,8-naphthyridine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[1-(6-Cyclopropylpyridazin-3-yl)piperidin-4-yl]-1,8-naphthyridine involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(6-Chloropyridazin-3-yl)piperidin-4-ol: A compound with a similar pyridazine and piperidine structure.
Piperidine derivatives: Various compounds containing the piperidine ring, which are widely studied for their pharmacological properties.
Uniqueness
2-[1-(6-Cyclopropylpyridazin-3-yl)piperidin-4-yl]-1,8-naphthyridine is unique due to its specific combination of structural elements, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C20H21N5 |
|---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
2-[1-(6-cyclopropylpyridazin-3-yl)piperidin-4-yl]-1,8-naphthyridine |
InChI |
InChI=1S/C20H21N5/c1-2-16-5-6-17(22-20(16)21-11-1)15-9-12-25(13-10-15)19-8-7-18(23-24-19)14-3-4-14/h1-2,5-8,11,14-15H,3-4,9-10,12-13H2 |
InChI Key |
IDDJVDXCOUAUJO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NN=C(C=C2)N3CCC(CC3)C4=NC5=C(C=CC=N5)C=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl 4-[(6-methylpyrazin-2-yl)oxy]piperidine-1-carboxylate](/img/structure/B12246281.png)
![6-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-9-ethyl-9H-purine](/img/structure/B12246285.png)
![4-{4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}-3-fluoropyridine](/img/structure/B12246289.png)
![6-{4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}-2-methyl-2,3-dihydropyridazin-3-one](/img/structure/B12246292.png)
![6,7-Dimethoxy-2-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B12246297.png)
![6-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-3-methyl-3,4-dihydropyrimidin-4-one](/img/structure/B12246298.png)

![2-[1-(2-Methoxypyridine-3-carbonyl)piperidin-4-yl]-1,8-naphthyridine](/img/structure/B12246322.png)
![2-(4-{[5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperazin-1-yl)-1,3-benzothiazole](/img/structure/B12246325.png)
![9-cyclopropyl-6-{4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-9H-purine](/img/structure/B12246339.png)
![4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)-1-{pyrido[2,3-d]pyrimidin-4-yl}piperidine](/img/structure/B12246341.png)
![1-(4-{2-Azabicyclo[2.2.1]heptan-2-yl}phenyl)methanamine; oxalic acid](/img/structure/B12246347.png)
![2-{4-[2-(2H-1,2,3-triazol-2-yl)ethyl]piperazin-1-yl}-1,3-benzothiazole](/img/structure/B12246354.png)
![2-[5-(9-ethyl-9H-purin-6-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine-4-carbonitrile](/img/structure/B12246367.png)
